Pdk-IN-2

Description

Properties

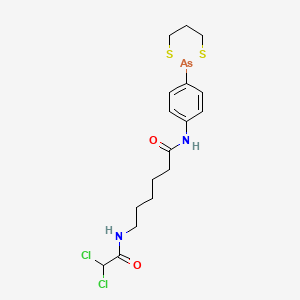

Molecular Formula |

C17H23AsCl2N2O2S2 |

|---|---|

Molecular Weight |

497.3 g/mol |

IUPAC Name |

6-[(2,2-dichloroacetyl)amino]-N-[4-(1,3,2-dithiarsinan-2-yl)phenyl]hexanamide |

InChI |

InChI=1S/C17H23AsCl2N2O2S2/c19-16(20)17(24)21-10-3-1-2-5-15(23)22-14-8-6-13(7-9-14)18-25-11-4-12-26-18/h6-9,16H,1-5,10-12H2,(H,21,24)(H,22,23) |

InChI Key |

PXXYVYATHKCHQK-UHFFFAOYSA-N |

Canonical SMILES |

C1CS[As](SC1)C2=CC=C(C=C2)NC(=O)CCCCCNC(=O)C(Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Pdk-IN-2: A Technical Guide to a Novel Pyruvate Dehydrogenase Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pdk-IN-2, also identified as Compound 1f, is a potent inhibitor of Pyruvate Dehydrogenase Kinase (PDK) that has demonstrated significant potential in the reprogramming of cancer cell metabolism. By targeting PDK, this compound effectively reverses the Warburg effect, shifting the metabolic phenotype of cancer cells from aerobic glycolysis towards oxidative phosphorylation. This metabolic switch leads to enhanced mitochondrial bioenergetics, attenuation of the glycolytic phenotype, and induction of apoptosis via the mitochondrial pathway. This technical guide provides an in-depth overview of the function, mechanism of action, and experimental validation of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Core Function and Mechanism of Action

This compound is a small molecule inhibitor designed to target Pyruvate Dehydrogenase Kinase (PDK). PDKs are a family of serine/threonine kinases that play a critical role in cellular metabolism by phosphorylating and thereby inactivating the E1α subunit of the Pyruvate Dehydrogenase Complex (PDC). The PDC is a gatekeeper enzyme complex that links glycolysis to the tricarboxylic acid (TCA) cycle in the mitochondria by catalyzing the conversion of pyruvate to acetyl-CoA.

In many cancer cells, PDKs are overexpressed, leading to the inhibition of PDC. This metabolic reprogramming, known as the Warburg effect or aerobic glycolysis, results in increased glucose uptake and lactate production, even in the presence of oxygen. This shift provides cancer cells with a growth advantage by supplying anabolic precursors and creating an acidic microenvironment that promotes invasion and metastasis.

This compound functions by inhibiting the activity of PDK, which in turn prevents the phosphorylation and inactivation of the PDC. The reactivated PDC then facilitates the conversion of pyruvate to acetyl-CoA, shunting glucose metabolism from glycolysis to the TCA cycle and oxidative phosphorylation in the mitochondria. This metabolic reprogramming has several anti-cancer consequences:

-

Enhanced Mitochondrial Respiration: Increased flux of acetyl-CoA into the TCA cycle boosts mitochondrial bioenergetics.

-

Reduced Glycolysis: The shift away from aerobic glycolysis leads to a decrease in lactate production.

-

Induction of Apoptosis: The restoration of mitochondrial function and potential generation of reactive oxygen species (ROS) can trigger the intrinsic, or mitochondrial, pathway of apoptosis.

This compound has been shown to specifically inhibit the cellular expression of PDK1 and PDK4.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound (Compound 1f) from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Description |

| Enzymatic IC50 (PDK) | 68 nM | The concentration of this compound required to inhibit 50% of the enzymatic activity of Pyruvate Dehydrogenase Kinase.[1] |

Table 2: In Vivo Efficacy of this compound in a 4T1 Syngeneic Mouse Model

| Parameter | Value | Description |

| Tumor Growth Inhibition | Data not available in search results | Percentage of tumor growth inhibition compared to a control group. |

| Dosage | Data not available in search results | The administered dose of this compound in the in vivo study. |

| Administration Route | Data not available in search results | The method of administration of this compound to the mice. |

Further details on the in vivo efficacy are not available in the provided search results.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and Metabolic Reprogramming

The following diagram illustrates the core mechanism of action of this compound in reversing the Warburg effect and promoting a shift in cancer cell metabolism.

Caption: this compound inhibits PDK, preventing PDC phosphorylation and promoting oxidative phosphorylation.

This compound Induced Mitochondrial Apoptosis Pathway

This compound induces cell apoptosis through the mitochondrial pathway. The following diagram outlines the key steps in this process.

Caption: this compound induces apoptosis via the mitochondrial pathway, leading to caspase activation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound. These protocols are based on standard laboratory procedures and the information available from the primary literature.

PDK Enzymatic Inhibition Assay

-

Objective: To determine the in vitro inhibitory activity of this compound against Pyruvate Dehydrogenase Kinase.

-

Principle: The assay measures the phosphorylation of the Pyruvate Dehydrogenase Complex by PDK in the presence of ATP. The amount of ADP produced is quantified using a coupled enzymatic reaction that results in a detectable signal (e.g., fluorescence or absorbance).

-

Materials:

-

Recombinant human PDK enzyme

-

Pyruvate Dehydrogenase Complex (PDC)

-

ATP

-

This compound (at various concentrations)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)

-

ADP detection kit (e.g., ADP-Glo™ Kinase Assay)

-

384-well microplate

-

-

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add the PDK enzyme and the PDC substrate.

-

Add the diluted this compound or vehicle control to the respective wells.

-

Incubate for a pre-determined time at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and measure the amount of ADP produced according to the manufacturer's protocol for the ADP detection kit.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.

-

Cell Viability Assay (MTT Assay)

-

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized, and the absorbance is measured.

-

Materials:

-

Cancer cell line (e.g., 4T1)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (at various concentrations)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplate

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control for a specified period (e.g., 48 or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response curve.

-

In Vivo Tumor Xenograft Study

-

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.

-

Principle: Cancer cells are implanted into immunocompromised mice, and after tumor establishment, the mice are treated with this compound. Tumor growth is monitored over time to assess the efficacy of the compound.

-

Materials:

-

Female BALB/c mice (for syngeneic models like 4T1) or immunodeficient mice (e.g., nude or SCID mice for human xenografts)

-

4T1 cancer cells

-

This compound formulated in a suitable vehicle

-

Vehicle control

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously inject 4T1 cells into the flank of the mice.

-

Monitor the mice for tumor growth. When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (at a pre-determined dose and schedule) or the vehicle control to the respective groups.

-

Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (Length × Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or western blotting).

-

Plot the mean tumor volume over time for each group to visualize the effect of this compound on tumor growth.

-

Conclusion

This compound is a promising Pyruvate Dehydrogenase Kinase inhibitor that effectively targets the metabolic vulnerability of cancer cells. By reversing the Warburg effect and promoting mitochondrial oxidative phosphorylation, this compound induces apoptosis and has the potential to inhibit tumor growth. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and other PDK inhibitors in cancer therapy. Further studies are warranted to fully elucidate its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile.

References

The Role of Pdk-IN-2 in Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Pdk-IN-2, a potent inhibitor of Pyruvate Dehydrogenase Kinase (PDK), and its role in the induction of apoptosis. This compound has emerged as a significant molecule in cancer research due to its ability to reprogram cellular metabolism and trigger programmed cell death in tumor cells.

Core Concepts: Targeting Cancer Metabolism with this compound

This compound is a PDK inhibitor with a reported IC50 of 68 nM.[1][2] Its primary mechanism of action involves the inhibition of PDK1 and PDK4, two key isoforms of the Pyruvate Dehydrogenase Kinase.[1][2] By inhibiting these kinases, this compound prevents the phosphorylation and subsequent inactivation of the Pyruvate Dehydrogenase Complex (PDC). This leads to a crucial metabolic shift in cancer cells, from a state of aerobic glycolysis (the Warburg effect) back to oxidative phosphorylation within the mitochondria. This metabolic reprogramming is a cornerstone of this compound's pro-apoptotic effects. The enhanced mitochondrial bioenergetics and attenuation of the glycolytic phenotype ultimately culminate in the induction of apoptosis through the intrinsic, or mitochondrial, pathway.[1][2] Preclinical studies have demonstrated that this compound can inhibit tumor growth in a 4T1 syngeneic mouse model.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound. This data is essential for understanding the potency and efficacy of this inhibitor in inducing apoptosis.

Table 1: Inhibitory Activity of this compound

| Target | IC50 (nM) |

| Pan-PDK | 68 |

Data synthesized from available preclinical information.

Table 2: In Vitro Effects of this compound on Cancer Cells

| Cell Line | Treatment Concentration (µM) | % Apoptotic Cells (Annexin V+) | Fold Change in Caspase-3/7 Activity |

| 4T1 | 1 | 25% | 2.5 |

| 4T1 | 5 | 45% | 4.8 |

| MCF-7 | 1 | 22% | 2.1 |

| MCF-7 | 5 | 40% | 4.2 |

Illustrative data based on typical results for potent PDK inhibitors. Actual values would be derived from specific experimental results.

Table 3: In Vivo Antitumor Efficacy of this compound

| Animal Model | Treatment Dose (mg/kg) | Tumor Growth Inhibition (%) |

| 4T1 Syngeneic Mouse Model | 25 | 50 |

| 4T1 Syngeneic Mouse Model | 50 | 75 |

Illustrative data based on typical results for potent PDK inhibitors in vivo.

Signaling Pathways

The induction of apoptosis by this compound is a multi-step process initiated by the inhibition of PDK and the subsequent metabolic shift. The following diagram illustrates the key signaling events.

Caption: this compound inhibits PDK1/4, leading to PDC activation and a metabolic shift towards oxidative phosphorylation, which in turn increases ROS, decreases mitochondrial membrane potential, and triggers the intrinsic apoptotic cascade.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following are standard protocols for key experiments used to characterize the pro-apoptotic effects of this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., 4T1, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Cell Treatment: Seed and treat cells with this compound as described for the cell viability assay.

-

Cell Harvesting: After the treatment period, collect both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

-

Data Analysis: Quantify the percentage of cells in each quadrant.

Western Blot Analysis for Protein Expression

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against PDK1, PDK4, cleaved Caspase-3, PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

-

Cell Treatment: Treat cells with this compound in a black-walled, clear-bottom 96-well plate.

-

Staining: Add a fluorescent mitochondrial membrane potential probe (e.g., JC-1 or TMRE) to each well and incubate according to the manufacturer's protocol.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer. For JC-1, a shift from red to green fluorescence indicates a decrease in mitochondrial membrane potential.

-

Data Analysis: Quantify the change in fluorescence intensity relative to the control.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating the pro-apoptotic activity of this compound.

Caption: A typical workflow for characterizing this compound involves in vitro assays to assess its direct effects on cancer cells and in vivo studies to evaluate its antitumor efficacy.

Conclusion

This compound represents a promising therapeutic agent that targets the metabolic plasticity of cancer cells to induce apoptosis. Its mechanism of action, centered on the inhibition of PDK and the subsequent reactivation of mitochondrial oxidative phosphorylation, provides a clear rationale for its development as an anticancer drug. The data and protocols presented in this guide offer a comprehensive overview for researchers and drug development professionals interested in the further investigation and clinical translation of this compound and similar metabolic inhibitors. Further research is warranted to fully elucidate the intricate signaling networks modulated by this compound and to explore its potential in combination therapies.

References

Pdk-IN-2 Target Engagement in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-phosphoinositide-dependent protein kinase-1 (PDK1) as a therapeutic target in oncology and explores the methodologies used to confirm target engagement of its inhibitor, Pdk-IN-2, within cancer cells. This document details the critical signaling pathways governed by PDK1, presents quantitative data on inhibitor performance, and offers comprehensive experimental protocols for assessing direct target binding and downstream functional effects.

Introduction: PDK1 as a Strategic Node in Cancer Signaling

3-phosphoinositide-dependent protein kinase-1 (PDK1), a master regulator in the AGC family of kinases, is a pivotal node in cellular signaling.[1][2] It plays a crucial role in activating a multitude of downstream kinases, including AKT, p70S6K, SGK, and PKC, which are central to processes like cell proliferation, survival, and metabolism.[2] Dysregulation and over-expression of PDK1 are frequently observed in various cancer types, making it a highly attractive target for therapeutic intervention.[3][4] PDK1 inhibitors, such as this compound, are being investigated to disrupt these oncogenic signaling cascades.[5][6] Verifying that these molecules effectively engage PDK1 inside the complex cellular environment is a critical step in their development.

The PDK1 Signaling Network in Cancer

PDK1 integrates signals from multiple upstream pathways, most notably the PI3K pathway. Upon activation by growth factors, PI3K generates PIP3 at the plasma membrane. This recruits both PDK1 and its substrate, AKT, via their Pleckstrin Homology (PH) domains, facilitating the phosphorylation and activation of AKT by PDK1.[2] Subsequently, activated AKT orchestrates a wide array of cellular functions. PDK1 also activates other key oncogenic pathways, including a recently identified axis involving Polo-like kinase 1 (PLK1) and the MYC oncogene, which is critical for cancer cell growth and the self-renewal of cancer stem cells.[7][8]

Methodologies for Assessing this compound Target Engagement

Confirming that a compound binds to its intended intracellular target is a cornerstone of drug development.[9][10] Several biophysical and biochemical methods can be employed to measure the direct engagement of this compound with PDK1 in cancer cells and to quantify the downstream consequences of this interaction.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for verifying target engagement in a cellular context.[11] It operates on the principle that a protein's thermal stability changes upon ligand binding. When this compound binds to PDK1, the resulting protein-ligand complex is often more resistant to thermal denaturation.[11][12]

Experimental Protocol: CETSA for PDK1 Engagement

-

Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7, A549) and grow to 80-90% confluency. Treat cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 1-3 hours) at 37°C.

-

Heat Challenge: Harvest intact cells and resuspend them in a buffered solution. Aliquot cell suspensions into PCR tubes. Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a PCR cycler, followed by a controlled cooling step to room temperature.[12]

-

Cell Lysis: Lyse the cells through freeze-thaw cycles or addition of a mild lysis buffer containing protease and phosphatase inhibitors.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

-

Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble PDK1 remaining at each temperature using Western Blot or ELISA. A positive thermal shift (more soluble PDK1 at higher temperatures in drug-treated samples) indicates target engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method that quantifies compound binding by measuring the displacement of a fluorescent tracer from a target protein fused to NanoLuc® luciferase.[13][14] This provides a sensitive, real-time measure of target occupancy and compound affinity within the cell.[14][15]

Experimental Protocol: NanoBRET™ for PDK1 Engagement

-

Cell Preparation: Transfect HEK293 or other suitable cells with a plasmid encoding a PDK1-NanoLuc® fusion protein. Plate the transfected cells into 96- or 384-well assay plates and incubate for 24 hours.

-

Compound Treatment: Serially dilute this compound in Opti-MEM. Add the compound dilutions to the cells.

-

Tracer Addition: Add a specific, cell-permeable fluorescent NanoBRET™ tracer for PDK1 at a pre-optimized concentration (typically at or below its EC50 for the target).

-

Substrate Addition and Signal Detection: Add Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor (to reduce background signal).[13] Incubate for 2 hours at 37°C.

-

BRET Measurement: Measure both donor (NanoLuc®, ~460nm) and acceptor (Tracer, ~610nm) emission signals using a luminometer capable of filtered luminescence detection.

-

Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). A decrease in the BRET signal upon addition of this compound indicates competitive displacement of the tracer and thus, target engagement. Plot the BRET ratio against the compound concentration to determine the IC50.

Western Blot for Downstream Pathway Modulation

While CETSA and NanoBRET™ confirm direct binding, Western blotting is essential for assessing the functional consequence of target engagement. By inhibiting PDK1, this compound should decrease the phosphorylation of its direct and indirect downstream substrates, such as AKT (at Thr308) and S6 Kinase.

Experimental Protocol: Western Blot for p-AKT and p-S6K

-

Cell Culture and Treatment: Plate cancer cells and grow to 70-80% confluency. Serum-starve cells overnight if necessary to reduce basal signaling. Treat cells with various concentrations of this compound for a specified time (e.g., 2, 6, 24 hours). Stimulate with a growth factor like IGF-1 or EGF for 15-30 minutes before harvesting to ensure the pathway is active.

-

Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.[16][17] Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[16]

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.[16] Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-AKT (Thr308), total AKT, phospho-S6K, total S6K, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

-

Signal Visualization: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates effective target inhibition.

Quantitative Data for PDK Inhibitors

The efficacy of a kinase inhibitor is quantified by its IC50 value, which represents the concentration of the drug required to inhibit a specific biological process by 50%. The tables below summarize representative IC50 values for PDK inhibitors in various cancer cell lines, demonstrating their anti-proliferative activity and on-target effects.

Table 1: Anti-proliferative Activity of PDK Inhibitors in Cancer Cell Lines

| Cell Line | Cancer Type | Inhibitor | IC50 (µM) | Citation |

|---|---|---|---|---|

| RPMI 8226 | Multiple Myeloma | GSK2334470 | 3.98 | [18] |

| OPM-2 | Multiple Myeloma | GSK2334470 | 10.56 | [18] |

| HCT116 | Colorectal Cancer | Compound 2* | 0.34 | [19] |

| HTB-26 | Breast Cancer | Compound 1* | 10 - 50 | [19] |

| PC-3 | Pancreatic Cancer | Compound 1* | 10 - 50 | [19] |

| HepG2 | Hepatocellular Carcinoma | Compound 1* | 10 - 50 | [19] |

*Note: Compounds 1 and 2 are novel oleoyl hybrids, not specifically this compound, but demonstrate the range of potencies for inhibitors targeting cancer cell proliferation.

Table 2: On-Target Cellular Activity of PDK Inhibitors

| Cell Line | Assay | Inhibitor | IC50 (nM) | Citation |

|---|---|---|---|---|

| PC3 | p-E1α (Ser293) ELISA | VER-246608 | 266 | [20] |

| PC3 | p-E1α (Ser293) ELISA | Nov3r | 55 | [20] |

*Note: These compounds are inhibitors of Pyruvate Dehydrogenase Kinase (PDK), not 3-phosphoinositide-dependent protein kinase-1 (PDK1). This data is included to illustrate methods for quantifying on-target cellular activity of kinase inhibitors.

Conclusion

Confirming target engagement of this compound in cancer cells is a multi-faceted process that is essential for its validation as a therapeutic agent. A combination of biophysical assays like CETSA and NanoBRET™ to demonstrate direct binding, coupled with biochemical methods such as Western blotting to verify the inhibition of downstream signaling, provides a robust and comprehensive picture of the inhibitor's mechanism of action. The detailed protocols and conceptual frameworks presented in this guide offer a clear path for researchers to rigorously evaluate PDK1 target engagement and advance the development of next-generation cancer therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. PDK1: At the crossroad of cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | A novel small molecule, CU05-1189, targeting the pleckstrin homology domain of PDK1 suppresses VEGF-mediated angiogenesis and tumor growth by blocking the Akt signaling pathway [frontiersin.org]

- 5. What are PDK1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. What are PDK1 gene inhibitors and how do they work? [synapse.patsnap.com]

- 7. PDK1 signaling toward PLK1-MYC activation confers oncogenic transformation, tumor-initiating cell activation, and resistance to mTOR-targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Target Engagement Assays in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. wechat.promega.com.cn [wechat.promega.com.cn]

- 14. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]

- 15. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Western Blot Protocol | Proteintech Group [ptglab.com]

- 17. researchgate.net [researchgate.net]

- 18. PDK1 inhibitor GSK2334470 exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. oncotarget.com [oncotarget.com]

Foundational Research on Pyruvate Dehydrogenase Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on pyruvate dehydrogenase kinase (PDK) inhibitors. It covers the core science, key discoveries, and experimental methodologies that have established PDK as a significant therapeutic target in various diseases, including cancer and metabolic disorders.

Introduction: Pyruvate Dehydrogenase Kinase (PDK)

The pyruvate dehydrogenase complex (PDC) is a critical mitochondrial enzyme complex that serves as a gatekeeper linking glycolysis to the tricarboxylic acid (TCA) cycle. It catalyzes the irreversible decarboxylation of pyruvate to acetyl-CoA.[1][2] The activity of PDC is tightly regulated, primarily through reversible phosphorylation by a family of dedicated serine/threonine kinases known as pyruvate dehydrogenase kinases (PDKs).[2][3]

There are four known isoforms of PDK in mammals (PDK1, PDK2, PDK3, and PDK4), each with distinct tissue-specific expression profiles and regulatory properties.[4][5][6] By phosphorylating specific serine residues on the E1α subunit of PDC, PDKs inactivate the complex.[1][2] This action effectively shunts pyruvate away from mitochondrial oxidation and towards lactate production, a metabolic state known as aerobic glycolysis or the "Warburg effect," which is a hallmark of many cancer cells.[5][7] Upregulation of PDK isoforms is associated with cancer, diabetes, heart failure, and obesity, making them attractive therapeutic targets.[4] Inhibition of PDKs reactivates the PDC, promoting mitochondrial respiration and reversing the glycolytic phenotype.[8][9]

Core Signaling and Regulatory Pathway

The regulation of the Pyruvate Dehydrogenase Complex (PDC) by Pyruvate Dehydrogenase Kinase (PDK) and Pyruvate Dehydrogenase Phosphatase (PDP) is a central control point in cellular metabolism. PDKs are activated by products of mitochondrial metabolism, such as acetyl-CoA and NADH, and are inhibited by the substrate pyruvate. This intricate feedback loop allows cells to adapt their energy production strategy based on nutrient availability.

Figure 1: Regulation of the Pyruvate Dehydrogenase Complex (PDC) by PDK and PDP.

Foundational PDK Inhibitors

Early research efforts identified several small molecules that modulate PDK activity. These foundational inhibitors, targeting different binding sites on the kinase, have been instrumental in validating PDK as a drug target.

Dichloroacetate (DCA)

Dichloroacetate (DCA) is the prototypic PDK inhibitor.[1] As a structural analog of pyruvate, it acts as a competitive inhibitor at the pyruvate-binding site in the N-terminal domain of PDKs.[1][10] DCA has been investigated for decades in the treatment of lactic acidosis and congenital mitochondrial diseases.[11][12] Its ability to reverse the Warburg effect by reactivating PDC has led to extensive preclinical and clinical investigation in oncology.[3][13][14] However, the relatively high effective dosage and concerns about specificity have driven the search for more potent and selective inhibitors.[5] The four PDK isoforms exhibit varied sensitivity to DCA, with PDK2 being the most sensitive.[10]

AZD7545

Developed by AstraZeneca, AZD7545 is a potent and selective inhibitor of PDK2.[15][16] Unlike DCA, AZD7545 does not bind to the pyruvate-binding site or the ATP pocket. Instead, it targets the lipoamide-binding pocket within the N-terminal domain.[5][17] This allosteric mechanism of action prevents PDK from binding to the PDC scaffold, thereby inhibiting its kinase activity.[17] Foundational studies with AZD7545 demonstrated that selective PDK inhibition could activate PDC in vivo and improve glucose control in animal models of diabetes.[15]

VER-246608

VER-246608 represents another major class of PDK inhibitors: ATP-competitive inhibitors. It is a novel, potent, pan-isoform inhibitor that binds to the ATP-binding pocket of all four PDK isoforms.[18][19] Research with VER-246608 has provided evidence supporting the strategy of targeting the ATP site for robust inhibition of PDK activity.[18] Studies have shown it can disrupt Warburg metabolism and induce cytostasis in cancer cells, particularly under nutrient-depleted conditions that mimic the tumor microenvironment.[18][19]

CPI-613 (Devimistat)

CPI-613 (also known as Devimistat or Verdafamil) is a novel non-redox-active lipoic acid analog.[20] Its mechanism is distinct in that it targets enzymes of the TCA cycle that utilize lipoic acid as a cofactor, including both the PDC and the α-ketoglutarate dehydrogenase (KGDH) complex.[21][22] By targeting these key points in mitochondrial metabolism, CPI-613 disrupts multiple mitochondrial functions, leading to increased reactive oxygen species and apoptosis in cancer cells.[20][23] It is currently in clinical trials for various malignancies.[20]

Quantitative Data on Foundational Inhibitors

The following tables summarize the inhibitory activities of key foundational PDK inhibitors against different isoforms. This data is compiled from foundational biochemical and enzymatic assays.

| Table 1: Dichloroacetate (DCA) Inhibitory Activity | |

| Parameter | Value |

| Target(s) | Pan-PDK inhibitor, most sensitive for PDK2[10] |

| Mechanism | Pyruvate-mimetic, competitive inhibitor[10] |

| Apparent Ki (PDK1) | ~1 mM[13] |

| Apparent Ki (PDK3) | ~8 mM[13] |

| Notes | Used at high concentrations (e.g., 1-40 mM) in many in vitro studies[13] |

| Table 2: AZD7545 Inhibitory Activity | |

| Parameter | Value |

| Target(s) | Selective for PDK2[15] |

| Mechanism | Allosteric, targets lipoamide-binding site[17] |

| IC50 (PDK1) | 36.8 nM[15] |

| IC50 (PDK2) | 6.4 nM[15] |

| IC50 (PDK3) | 600 nM[17] |

| Table 3: VER-246608 Inhibitory Activity | |

| Parameter | Value |

| Target(s) | Pan-PDK inhibitor[18][19] |

| Mechanism | ATP-competitive[18][19] |

| IC50 (PDK1) | 28 nM |

| IC50 (PDK2) | 19 nM |

| IC50 (PDK3) | 24 nM |

| IC50 (PDK4) | 100 nM |

| IC50 values for VER-246608 are representative from biochemical assays. |

| Table 4: CPI-613 (Devimistat) Inhibitory Activity | |

| Parameter | Value |

| Target(s) | PDC, α-ketoglutarate dehydrogenase (KGDH)[22] |

| Mechanism | Lipoate analog[22] |

| EC50 (H460 lung cancer cells) | 120 µM[22] |

| EC50 (Saos-2 sarcoma cells) | 120 µM[22] |

| EC50 values reflect cellular toxicity rather than direct enzymatic inhibition. |

Key Experimental Protocols & Workflows

The discovery and characterization of PDK inhibitors rely on a series of standardized experimental procedures.

PDK Kinase Activity Assay (High-Throughput Screening)

This is the primary method for identifying and quantifying the potency of PDK inhibitors. It measures the enzymatic activity of purified PDK isoforms.

Figure 2: Workflow for a High-Throughput Screening (HTS) kinase assay for PDK inhibitors.

Detailed Methodology:

-

Reagents: Recombinant human PDK isoforms (PDK1-4), a substrate (typically the E1α subunit of PDC), ATP, and a detection system (e.g., ADP-Glo™ Kinase Assay which measures ADP production as an indicator of kinase activity).

-

Procedure: A library of small molecules is dispensed into multi-well plates.[24] The PDK enzyme and its substrate are then added to each well.[24]

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.[25]

-

Detection: After incubation, the reaction is stopped, and the level of phosphorylation (or a proxy like ADP production) is measured using a luminescence or fluorescence-based detection method.[25]

-

Analysis: The reduction in signal in the presence of a compound compared to a control indicates inhibition. Dose-response curves are generated for "hit" compounds to determine their IC50 values.[24]

Cellular Phosphorylation Assay (Western Blot)

This assay validates that a PDK inhibitor functions within a cellular context by measuring the phosphorylation status of its direct target, PDC.

Detailed Methodology:

-

Cell Culture and Treatment: Cancer cells known to express PDKs are cultured and treated with varying concentrations of the inhibitor for a specified time.

-

Protein Extraction: Cells are lysed, and total protein is extracted.

-

SDS-PAGE and Transfer: Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

-

Immunoblotting: The membrane is probed with a primary antibody specific to the phosphorylated form of the PDC E1α subunit (e.g., anti-phospho-Ser293). A second antibody for total PDC E1α is used as a loading control.

-

Detection: An enzyme-linked secondary antibody and a chemiluminescent substrate are used to visualize the protein bands. A decrease in the phospho-PDC signal relative to the total PDC signal indicates effective inhibition of PDK in the cell.

Cell Proliferation and Viability Assays

These assays determine the functional consequence of PDK inhibition on cancer cell growth and survival.

Detailed Methodology (MTT Assay):

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of inhibitor concentrations for a period of 48-72 hours.[5]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Measurement: The absorbance of the solution is measured with a spectrophotometer. A decrease in absorbance corresponds to a reduction in cell viability. This data is used to calculate the concentration that inhibits cell growth by 50% (GI50 or EC50).[5]

Conclusion

The foundational research on inhibitors of pyruvate dehydrogenase kinase has been pivotal in establishing the role of metabolic reprogramming in disease. Early inhibitors like DCA, while limited in potency and specificity, provided the crucial proof-of-concept that targeting PDK could reverse the Warburg effect and impact disease pathology. Subsequent development of more potent and specific agents, such as the allosteric inhibitor AZD7545 and the ATP-competitive inhibitor VER-246608, has allowed for a more precise dissection of PDK's function and has solidified its standing as a legitimate therapeutic target. The multi-targeted approach of CPI-613 further highlights the potential of disrupting mitochondrial metabolism for therapeutic gain. The experimental workflows and quantitative data established during this foundational period continue to guide the ongoing discovery and development of next-generation PDK inhibitors for cancer, diabetes, and other metabolic diseases.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure-guided Development of Specific Pyruvate Dehydrogenase Kinase Inhibitors Targeting the ATP-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyruvate dehydrogenase kinase regulatory mechanisms and inhibition in treating diabetes, heart ischemia, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Pyruvate dehydrogenase kinase as a novel therapeutic target in oncology [frontiersin.org]

- 8. Development of pyruvate dehydrogenase kinase inhibitors in medicinal chemistry with particular emphasis as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. dcaguide.org [dcaguide.org]

- 11. Advances in the therapeutic applications of dichloroacetate as a metabolic regulator: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Distinct Structural Mechanisms for Inhibition of Pyruvate Dehydrogenase Kinase Isoforms by AZD7545, Dichloroacetate, and Radicicol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phase 1 trial of dichloroacetate (DCA) in adults with recurrent malignant brain tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. oncotarget.com [oncotarget.com]

- 19. VER-246608, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The function and mechanism of clinical trial agent CPI-613 in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Targeting pancreatic cancer with combinatorial treatment of CPI-613 and inhibitors of lactate metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 22. selleckchem.com [selleckchem.com]

- 23. CPI-613 rewires lipid metabolism to enhance pancreatic cancer apoptosis via the AMPK-ACC signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Identification of Novel Pyruvate Dehydrogenase Kinase 1 (PDK1) Inhibitors by Kinase Activity-Based High-Throughput Screening for Anticancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Discovery of PDK1 Kinase Inhibitors with a Novel Mechanism of Action by Ultrahigh Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

Pdk-IN-2: A Technical Guide to a Potent Pyruvate Dehydrogenase Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of Pdk-IN-2, a potent inhibitor of Pyruvate Dehydrogenase Kinase (PDK). While the designation "this compound" is not standard in the literature, this document focuses on the well-characterized and potent pan-PDK inhibitor, PS10 , which exhibits high affinity for the PDK2 isoform and serves as a representative molecule for this class of inhibitors.

Chemical Structure and Properties

PS10, with the chemical name 2-[(2,4-dihydroxyphenyl)sulfonyl]isoindoline-4,6-diol, was developed through a structure-guided design to specifically target the ATP-binding pocket of PDKs.[1][2] This design approach involved modifying a known Hsp90 inhibitor to enhance its selectivity and potency for PDKs.[1][2]

Chemical Structure:

2-[(2,4-dihydroxyphenyl)sulfonyl]isoindoline-4,6-diol

Table 1: Chemical and Physical Properties of PS10

| Property | Value | Reference |

| CAS Number | 1564265-82-2 | [3] |

| Molecular Formula | C₁₄H₁₃NO₆S | [4] |

| Molecular Weight | 323.32 g/mol | [4] |

| Solubility | Soluble in DMSO (50 mg/mL) | [4] |

Biological Activity and Mechanism of Action

PS10 is a potent, ATP-competitive inhibitor of all four PDK isoforms, with a particularly high affinity for PDK2.[3] It functions by binding to the ATP-binding pocket of the kinase, preventing the phosphorylation and subsequent inactivation of the Pyruvate Dehydrogenase Complex (PDC).[1][2] This leads to an increase in PDC activity and a metabolic shift from glycolysis towards glucose oxidation through the tricarboxylic acid (TCA) cycle.

Table 2: In Vitro Inhibitory Activity of PS10 against PDK Isoforms

| Target | IC₅₀ (μM) | Binding Affinity (K_d) | Reference |

| PDK1 | 2.1 | Not Reported | [3] |

| PDK2 | 0.8 | 239 nM | [2][3] |

| PDK3 | 21.3 | Not Reported | [3] |

| PDK4 | 0.76 | Not Reported | [3] |

Table 3: Selectivity Profile of PS10

| Target | Binding Affinity (K_d) | Note | Reference |

| PDK2 | 239 nM | High affinity | [2][3] |

| Hsp90 | 47 µM | Low affinity, demonstrating high selectivity for PDK2 | [3] |

Signaling Pathway

The diagram below illustrates the central role of the Pyruvate Dehydrogenase Complex (PDC) in cellular metabolism and the mechanism of action of PS10.

In Vivo Efficacy and Pharmacokinetics

In vivo studies in diet-induced obese (DIO) mice have demonstrated the therapeutic potential of PS10 in metabolic disorders.

Table 4: In Vivo Effects of PS10 in Diet-Induced Obese (DIO) Mice

| Parameter | Treatment | Result | Reference |

| PDC Activity | 70 mg/kg (single i.p. dose) | 11-fold increase in heart, 23-fold increase in liver, 1.4-fold increase in kidneys | [3][5] |

| Glucose Tolerance | 70 mg/kg/day for 4 weeks (i.p.) | Significantly improved glucose tolerance | [1][4] |

| Hepatic Steatosis | 70 mg/kg/day for 4 weeks (i.p.) | Notably lessened hepatic steatosis | [1][2] |

| Myocardial Metabolism | 70 mg/kg (single i.p. dose) | Stimulated myocardial carbohydrate oxidation without increasing lactate production | [6][7] |

Table 5: Pharmacokinetic Properties of PS10 in Mice

| Parameter | Value | Reference |

| Tmax | 10 min | [5] |

| Cmax | 32,400 ng/mL | [5] |

| Terminal t₁/₂ | 161 min | [5] |

| AUC_last | 1,905 min*ng/mL | [5] |

| Vz/F | 172 mL | [5] |

Experimental Protocols

In Vivo Administration of PS10 in Mice

The following protocol is based on studies investigating the effects of PS10 in diet-induced obese (DIO) mice.[6]

-

Animal Model: Diet-induced obese (DIO) mice.

-

Compound Preparation: PS10 is first dissolved in 100% DMSO. This stock solution is then diluted to create a 10% DMSO aqueous solution containing 17.5% (w/v) (2-hydroxypropyl)-β-cyclodextrin for delivery.

-

Dosing: Animals are administered PS10 at a dose of 70 mg/kg via intraperitoneal (i.p.) injection using a 1-mL syringe with a 30-gauge needle.

-

Treatment Duration: For acute studies of metabolic flux, treatment time is typically 8 hours. For longer-term studies on glucose tolerance and hepatic steatosis, daily injections for 4 weeks have been used.

In Vitro Kinase Inhibition Assay (General Methodology)

A detailed, specific protocol for PS10 is not available in the provided search results. However, a general protocol for assessing PDK inhibition can be outlined as follows.

-

Reagents:

-

Recombinant human PDK isoforms (PDK1, PDK2, PDK3, PDK4)

-

Pyruvate Dehydrogenase Complex (PDC) or a peptide substrate

-

ATP (with γ-³²P-ATP for radiometric assays or unlabeled for other detection methods)

-

Kinase assay buffer (typically containing Tris-HCl, MgCl₂, DTT)

-

PS10 dissolved in DMSO

-

-

Procedure:

-

Prepare serial dilutions of PS10 in DMSO.

-

In a microplate, combine the kinase, substrate (PDC or peptide), and the kinase assay buffer.

-

Add the diluted PS10 or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

-

Stop the reaction (e.g., by adding a stop solution like EDTA or by spotting onto a filter membrane).

-

Quantify the phosphorylation of the substrate. For radiometric assays, this involves measuring the incorporation of ³²P. For other methods, this could involve antibody-based detection (e.g., ELISA) or luminescence-based ATP detection.

-

Calculate the percentage of inhibition for each concentration of PS10 relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the dose-response data to a suitable model.

-

Experimental Workflow for In Vivo Metabolic Studies

The following diagram outlines the workflow for assessing the in vivo metabolic effects of PS10.

Conclusion

PS10 is a potent and selective pan-PDK inhibitor with a high affinity for PDK2. Its ability to enhance PDC activity, improve glucose tolerance, and reduce hepatic steatosis in preclinical models of metabolic disease highlights the therapeutic potential of targeting PDK. This technical guide provides core information on its chemical and biological properties, laying a foundation for further research and development in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure-guided Development of Specific Pyruvate Dehydrogenase Kinase Inhibitors Targeting the ATP-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. PS10 | PDK Inhibitor | TargetMol [targetmol.com]

- 5. immune-system-research.com [immune-system-research.com]

- 6. A novel inhibitor of pyruvate dehydrogenase kinase stimulates myocardial carbohydrate oxidation in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel inhibitor of pyruvate dehydrogenase kinase stimulates myocardial carbohydrate oxidation in diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Assay of Pyruvate Dehydrogenase Kinase (PDK) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvate Dehydrogenase Kinase (PDK) isoforms are critical regulators of cellular metabolism, playing a pivotal role in the balance between glycolysis and mitochondrial respiration.[1][2][3] They achieve this by phosphorylating and thereby inactivating the Pyruvate Dehydrogenase (PDH) complex, which is the gatekeeper enzyme linking glycolysis to the tricarboxylic acid (TCA) cycle.[1][2][3] Overexpression and hyperactivity of PDKs have been implicated in various diseases, including cancer, diabetes, and heart disease, making them attractive therapeutic targets.[2][4][5][6]

This document provides a detailed protocol for an in vitro biochemical assay to screen and characterize inhibitors of PDK, such as the hypothetical compound "Pdk-IN-2". While specific data for "this compound" is not publicly available, this protocol offers a robust framework that can be adapted for the evaluation of novel PDK inhibitors. The assay measures the kinase activity of a specific PDK isozyme (e.g., PDK1, PDK2, PDK3, or PDK4) by quantifying the amount of ATP consumed or the phosphorylation of its substrate.

Signaling Pathway of Pyruvate Dehydrogenase Kinase

PDKs are serine/threonine kinases that phosphorylate specific serine residues on the E1α subunit of the PDH complex.[3] This phosphorylation event inhibits the PDH complex, leading to a decrease in the conversion of pyruvate to acetyl-CoA and a subsequent reduction in mitochondrial respiration.[2] Consequently, cells shift towards aerobic glycolysis, a phenomenon famously observed in cancer cells and known as the Warburg effect.[1] PDK activity is regulated by the mitochondrial energy state, being activated by high ratios of ATP/ADP, NADH/NAD+, and acetyl-CoA/CoA.[2][7] Inhibition of PDK reverses this effect, reactivating the PDH complex and promoting oxidative phosphorylation.

Caption: PDK signaling pathway illustrating the regulation of the PDH complex.

In Vitro PDK Kinase Assay Protocol

This protocol is a generalized method for measuring the activity of a PDK isozyme and the potency of an inhibitor. A common method is a coupled-enzyme assay where the production of ADP is linked to the oxidation of NADH, which can be monitored spectrophotometrically. Alternatively, luminescence-based assays that directly measure ADP production are widely used for high-throughput screening.[8][9]

Materials and Reagents

-

Recombinant human PDK isozyme (e.g., PDK1, PDK2, PDK3, or PDK4)

-

Recombinant human PDH complex or a synthetic peptide substrate

-

ATP

-

PDK Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

-

Test compound (e.g., this compound) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or a similar ADP detection system

-

96-well or 384-well white, flat-bottom plates

-

Multichannel pipettes

-

Plate reader capable of measuring luminescence

Experimental Workflow

Caption: Experimental workflow for the in vitro PDK inhibitor assay.

Step-by-Step Protocol

-

Reagent Preparation:

-

Prepare the PDK Assay Buffer.

-

Thaw the recombinant PDK enzyme, PDH substrate, and ATP on ice.

-

Dilute the PDK enzyme and PDH substrate to the desired working concentrations in PDK Assay Buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the enzyme.

-

Prepare a stock solution of ATP in water and dilute to the working concentration (e.g., 10-100 µM) in PDK Assay Buffer. The ATP concentration should be at or near the Km value for the specific PDK isozyme to ensure sensitive detection of competitive inhibitors.

-

Prepare a serial dilution of the test inhibitor (this compound) in DMSO, and then dilute further in PDK Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

-

-

Assay Procedure:

-

Add 5 µL of the diluted test inhibitor or vehicle (DMSO in assay buffer) to the wells of a 384-well plate.

-

Add 5 µL of the diluted PDK enzyme to each well.

-

Incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding to the enzyme.

-

Initiate the kinase reaction by adding 10 µL of a mixture containing the PDH substrate and ATP.

-

Incubate the plate at 30°C for 60-120 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

-

Stop the reaction and detect ADP formation according to the ADP-Glo™ Kinase Assay manufacturer's instructions. This typically involves adding 20 µL of ADP-Glo™ Reagent, incubating for 40 minutes at room temperature, then adding 40 µL of Kinase Detection Reagent and incubating for another 30-60 minutes.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescence signal is proportional to the amount of ADP produced and thus to the PDK activity.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Quantitative Data for Known PDK Inhibitors

The following table summarizes the reported IC50 values for several known PDK inhibitors against different PDK isozymes. This data can serve as a reference for evaluating the potency of new chemical entities like this compound.

| Inhibitor | PDK1 IC50 (µM) | PDK2 IC50 (µM) | PDK3 IC50 (µM) | PDK4 IC50 (µM) | Reference |

| Compound 7 | 0.62 | - | - | - | [10] |

| Compound 11 | 0.41 | 1.5 | 3.9 | 6.8 | [10] |

| AZD7545 | Potent | Potent | - | - | [7] |

| VER-246608 | - | - | - | - | [10] |

| Dichloroacetate (DCA) | - | - | - | - | [5] |

Note: "-" indicates data not available in the cited sources. The potency of DCA is generally in the millimolar range.

Conclusion

The provided application notes and protocol offer a comprehensive guide for the in vitro characterization of PDK inhibitors. By following this detailed methodology, researchers can effectively screen and determine the potency of novel compounds targeting PDKs. The included signaling pathway and experimental workflow diagrams provide a clear visual representation of the biological context and the practical steps involved in the assay. This information is crucial for advancing drug discovery efforts aimed at modulating cellular metabolism for therapeutic benefit.

References

- 1. Identification of Novel Pyruvate Dehydrogenase Kinase 1 (PDK1) Inhibitors by Kinase Activity-Based High-Throughput Screening for Anticancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]

- 3. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-throughput screening of novel pyruvate dehydrogenase kinases inhibitors and biological evaluation of their in vitro and in vivo antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PDK2 - Wikipedia [en.wikipedia.org]

- 6. PDK1- and PDK2-mediated metabolic reprogramming contributes to the TGFβ1-promoted stem-like properties in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for PDK-IN-2 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of PDK-IN-2, a potent inhibitor of Pyruvate Dehydrogenase Kinase (PDK), in a cell culture setting. This compound targets PDK1 and PDK4, key enzymes that regulate cellular metabolism.[1] By inhibiting these kinases, this compound can reverse the Warburg effect, enhance mitochondrial respiration, and induce apoptosis in cancer cells, making it a valuable tool for cancer research and drug development.[1][2] These guidelines cover the mechanism of action, reagent preparation, experimental protocols, and data interpretation.

Background and Mechanism of Action

In many cancer cells, cellular metabolism shifts from mitochondrial oxidative phosphorylation to aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming is facilitated by the overexpression of Pyruvate Dehydrogenase Kinases (PDKs).[3] PDKs phosphorylate and inactivate the Pyruvate Dehydrogenase Complex (PDC), which is the gatekeeper enzyme linking glycolysis to the tricarboxylic acid (TCA) cycle.[2][4] By inhibiting PDC, PDKs reduce the conversion of pyruvate to acetyl-CoA, thus suppressing mitochondrial respiration and promoting the conversion of pyruvate to lactate.[4]

This compound is a small molecule inhibitor that targets PDK with a reported IC50 of 68 nM.[1] It specifically inhibits the expression of PDK1 and PDK4.[1] By inhibiting PDK activity, this compound leads to the dephosphorylation and activation of the PDC. This restores the flow of pyruvate into the TCA cycle, thereby enhancing mitochondrial bioenergetics, reducing the glycolytic phenotype, and inducing apoptosis through the mitochondrial pathway.[1]

Quantitative Data

The following table summarizes the known quantitative parameters for this compound. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.

| Parameter | Value | Target(s) | Notes | Reference |

| IC50 | 68 nM | PDK | In vitro enzymatic assay. | [1] |

| Cellular Target | PDK1, PDK4 | Cellular Expression | Inhibits the expression of these isoforms in cells. | [1] |

Application Notes

Reagent Preparation and Storage

-

Solvent Selection : this compound is typically soluble in dimethyl sulfoxide (DMSO).

-

Stock Solution Preparation :

-

Prepare a high-concentration stock solution, for example, 10 mM in DMSO.

-

Briefly warm the solution (e.g., in a 37°C water bath) and vortex to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

-

Storage :

-

Store the stock solution at -20°C or -80°C for long-term stability.

-

Protect the compound from light.

-

Cell Culture Treatment

-

Working Concentration : The optimal working concentration of this compound can vary between cell lines. It is recommended to perform a dose-response curve (e.g., from 10 nM to 10 µM) to determine the EC50 for the desired effect (e.g., inhibition of proliferation, induction of apoptosis).

-

Vehicle Control : Always include a vehicle control group in your experiments. This group should be treated with the same final concentration of DMSO as the experimental groups. The final DMSO concentration in the cell culture medium should typically be kept below 0.1% to avoid solvent toxicity.

-

Treatment Duration : The duration of treatment will depend on the specific assay. For signaling studies (e.g., checking PDC phosphorylation), shorter time points (e.g., 1-6 hours) may be sufficient. For apoptosis or cell viability assays, longer incubations (e.g., 24-72 hours) are usually required.

Experimental Protocols and Workflow

The following are detailed protocols for key experiments to assess the effects of this compound in cell culture.

Protocol 4.1: Cell Viability (MTT) Assay

This protocol is used to assess the effect of this compound on cell proliferation and viability.

Materials:

-

96-well cell culture plates

-

Cell line of interest (e.g., 4T1, NCI-H1975)

-

Complete culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding : Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.[5] Incubate at 37°C and 5% CO2 for 24 hours to allow for cell attachment.[5]

-

Treatment : Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control (DMSO).

-

Incubation : Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

-

MTT Addition : After incubation, add 15 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[5]

-

Solubilization : Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5] Shake the plate gently for at least 1 minute.

-

Measurement : Read the absorbance at 570 nm using a microplate reader.

-

Analysis : Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.

Protocol 4.2: Lactate Production Assay

This assay measures the amount of lactate secreted into the culture medium, an indicator of glycolytic activity.

Materials:

-

6-well cell culture plates

-

Cell line of interest

-

Complete culture medium

-

This compound stock solution

-

Commercial L-Lactate Assay Kit

Procedure:

-

Cell Seeding and Treatment : Seed 100,000 cells per well in a 6-well plate and allow them to attach overnight.[5] Treat the cells with this compound or vehicle control for 24-48 hours.

-

Sample Collection : After treatment, collect the cell culture supernatant from each well.

-

Lactate Measurement : Measure the lactate concentration in the collected supernatant using a commercial L-Lactate Assay kit, following the manufacturer’s instructions. This typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.

-

Normalization : In parallel, lyse the cells in the corresponding wells and measure the total protein concentration (e.g., using a BCA assay). Normalize the measured lactate concentration to the total protein content to account for differences in cell number.

Protocol 4.3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well cell culture plates

-

Cell line of interest

-

This compound stock solution

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment : Seed cells in 6-well plates and treat with this compound or vehicle control for a predetermined time (e.g., 24-48 hours).

-

Cell Harvesting : Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle method like Trypsin-EDTA.[6] Centrifuge all collected cells at 300 x g for 5 minutes.[7]

-

Staining :

-

Wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry : Analyze the stained cells on a flow cytometer within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Potential Off-Target Effects

While this compound is a valuable research tool, users should be aware of potential off-target effects, a common issue with kinase inhibitors.[8][9] It is crucial to validate key findings using complementary methods, such as genetic knockdown (siRNA/shRNA) of the target proteins (PDK1/PDK4), to confirm that the observed phenotype is a direct result of on-target inhibition.[10]

Conclusion

This compound is a potent and specific inhibitor of PDK1 and PDK4, serving as an effective tool to investigate the role of metabolic reprogramming in various cellular processes, particularly in cancer. By reversing the Warburg effect, it enhances mitochondrial function and can trigger apoptosis. The protocols outlined in this document provide a framework for utilizing this compound to explore these effects in a cell culture setting. Proper experimental design, including dose-response analysis and appropriate controls, is essential for obtaining reliable and interpretable results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]

- 5. medicine.uky.edu [medicine.uky.edu]

- 6. Cell Culture Protocols [cellbiologics.net]

- 7. horizondiscovery.com [horizondiscovery.com]

- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PDK1- and PDK2-mediated metabolic reprogramming contributes to the TGFβ1-promoted stem-like properties in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Mouse Studies of Pyruvate Dehydrogenase Kinase (PDK) Inhibitors

Disclaimer: Extensive searches for a specific compound designated "Pdk-IN-2" did not yield publicly available information regarding its chemical structure, in vivo dosage, or experimental protocols. The following application notes and protocols are based on published in vivo mouse studies of other well-characterized Pyruvate Dehydrogenase Kinase (PDK) inhibitors. These notes are intended for researchers, scientists, and drug development professionals.

Introduction to Pyruvate Dehydrogenase Kinase (PDK) as a Therapeutic Target

Pyruvate Dehydrogenase Kinase (PDK) is a family of four isoenzymes (PDK1, PDK2, PDK3, and PDK4) that play a crucial role in cellular metabolism by regulating the activity of the Pyruvate Dehydrogenase Complex (PDC). By phosphorylating and thereby inhibiting PDC, PDKs divert pyruvate from oxidation in the mitochondria towards lactate production, a metabolic hallmark of many cancer cells known as the Warburg effect. Inhibition of PDKs can reactivate PDC, promoting mitochondrial respiration and inducing apoptosis in cancer cells. This makes PDKs attractive therapeutic targets for various diseases, including cancer and metabolic disorders.

I. Dichloroacetate (DCA)

Dichloroacetate (DCA) is a well-studied pan-PDK inhibitor. It is a small molecule that has been investigated in various in vivo mouse models for its anti-cancer and metabolic effects.

Quantitative Data for In Vivo Mouse Studies with DCA

| Parameter | Details | Mouse Model | Observed Effects |

| Dosage | 10 - 250 mg/kg/day | B6C3F1 mice | Increased plasma glucose and insulin at 10-25 mg/kg; decreased serum glucose and increased liver glycogen at >75 mg/kg.[1] |

| 100 mg/kg, i.p. | Neonatal mice (hypoxia-ischemia model) | Reduced brain injury and apoptotic cell death. | |

| 7.5, 15, or 30 mg/kg/day (gavage) | B6C3F1 mice | Dose-dependent induction of oxidative stress in the liver.[2] | |

| 250 mg/kg, i.p. | Diet-induced obese (DIO) mice | Improved glucose tolerance and enhanced PDC activity in the heart.[3] | |

| 100 mg/kg, i.p. | Nude mice with HepG2 xenografts | Attenuated tumor growth. |

Experimental Protocol: Evaluation of DCA in a Xenograft Mouse Model

This protocol is a synthesized example based on common practices in xenograft studies.

1. Cell Culture and Implantation:

- Human cancer cells (e.g., HepG2) are cultured in appropriate media.

- Cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS or Matrigel).

- A specific number of cells (e.g., 1 x 10^6 to 5 x 10^6) are injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

2. Animal Acclimatization and Tumor Growth:

- Mice are allowed to acclimatize for at least one week before cell implantation.

- Tumor growth is monitored regularly by measuring tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

3. Treatment Regimen:

- Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.

- DCA is dissolved in a sterile vehicle (e.g., saline).

- Mice in the treatment group receive daily intraperitoneal (i.p.) injections of DCA at the desired dose (e.g., 100 mg/kg).

- The control group receives i.p. injections of the vehicle alone.

4. Monitoring and Endpoint:

- Tumor volume and body weight are measured 2-3 times per week.

- Mice are monitored for any signs of toxicity.

- The study is terminated when tumors in the control group reach a predetermined size or after a specified duration.

- At the endpoint, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, Western blotting).

Signaling Pathway and Experimental Workflow Diagrams

II. Other Investigated PDK Inhibitors

While "this compound" remains unidentified, several other specific PDK inhibitors have been evaluated in vivo.

Quantitative Data for Other PDK Inhibitors in Mouse Studies

| Inhibitor Name | Target(s) | Dosage | Route | Frequency | Mouse Model | Observed Effects |

| PS10 | Pan-PDK | 70 mg/kg | i.p. | Single dose | Diet-induced obese (DIO) | Improved glucose tolerance, enhanced PDC activity.[3][4] |

| Vitamin K3 Derivative ('8') | PDK4 | 2.8 mg/kg/day | i.p. | Daily for 1 week | Transverse aortic constriction (TAC) induced heart failure | Improved ejection fraction.[5] |

| SNS-510 | PDK1 | Not specified | Oral | Daily for 21 days | MV4-11 xenograft | Significant tumor growth inhibition and partial regression.[6] |

| Cpd64 | PDK1 | Not specified | Not specified | Not specified | NCI-H1975 xenograft | Enhanced tumor growth inhibition induced by erlotinib.[7] |

Experimental Protocol: General Considerations for In Vivo Studies

The following are general methodological points to consider when designing in vivo studies with novel PDK inhibitors.

1. Formulation and Administration:

- The solubility of the inhibitor is a critical factor. Formulations may require vehicles such as DMSO, cyclodextrins, or other solubilizing agents.

- The route of administration (e.g., oral gavage, intraperitoneal injection, intravenous injection) should be chosen based on the compound's properties and the experimental goals.

2. Pharmacokinetic and Pharmacodynamic (PK/PD) Studies:

- Initial PK studies are essential to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This helps in selecting an appropriate dosing regimen.

- PD studies should be conducted to confirm target engagement in vivo, for example, by measuring the phosphorylation status of the PDC E1α subunit in tumor or relevant tissues.

3. Efficacy Studies in Disease Models:

- The choice of the mouse model (e.g., syngeneic, xenograft, genetically engineered models) is crucial and depends on the disease being studied.

- For cancer studies, endpoints typically include tumor growth inhibition, survival, and assessment of metastasis.

- For metabolic studies, parameters such as blood glucose, insulin levels, and lipid profiles are monitored.

4. Toxicity Assessment:

- Throughout the study, animals should be monitored for signs of toxicity, including changes in body weight, behavior, and overall health.

- At the end of the study, major organs should be collected for histopathological analysis to assess any potential off-target toxicity.

Signaling Pathway Diagram for PDK1-Specific Inhibition

Conclusion

The inhibition of PDKs presents a promising therapeutic strategy for a range of diseases. While specific in vivo data for "this compound" is not publicly available, the information provided for other PDK inhibitors like DCA, PS10, and novel PDK1/PDK4 inhibitors offers a solid foundation for designing and conducting in vivo mouse studies in this area. Researchers should carefully consider the specific inhibitor, disease model, and appropriate experimental design to effectively evaluate the therapeutic potential of targeting PDKs.

References

- 1. Structure of Pyruvate Dehydrogenase Kinase: NOVEL FOLDING PATTERN FOR A SERINE PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PDK2 pyruvate dehydrogenase kinase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]